molecular formula C9H17ClO B13700945 [2-(Chloromethoxy)ethyl]cyclohexane

[2-(Chloromethoxy)ethyl]cyclohexane

Cat. No.: B13700945
M. Wt: 176.68 g/mol
InChI Key: NQHSFGRQADLGNA-UHFFFAOYSA-N
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Description

[2-(Chloromethoxy)ethyl]cyclohexane is an organochlorine compound featuring a cyclohexane ring substituted with a chloromethoxyethyl group (–CH₂CH₂OCH₂Cl).

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

2-(chloromethoxy)ethylcyclohexane

InChI

InChI=1S/C9H17ClO/c10-8-11-7-6-9-4-2-1-3-5-9/h9H,1-8H2

InChI Key

NQHSFGRQADLGNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCOCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Chloromethoxy)ethyl]cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexanol with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of [2-(Chloromethoxy)ethyl]cyclohexane may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(Chloromethoxy)ethyl]cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 2-(hydroxymethoxy)ethylcyclohexane.

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexane derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(Chloromethoxy)ethyl]cyclohexane serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its effects on biological pathways and its potential as a lead compound for drug development.

Industry

In the industrial sector, [2-(Chloromethoxy)ethyl]cyclohexane can be used as a building block for the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of [2-(Chloromethoxy)ethyl]cyclohexane depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Features
[2-(Chloromethoxy)ethyl]cyclohexane C₉H₁₇ClO ~176.68* –CH₂CH₂OCH₂Cl Ether linkage, chlorine terminus
(2-Chloroethyl)cyclohexane C₈H₁₅Cl 146.66 –CH₂CH₂Cl Lacks ether oxygen
Chlorocyclohexane C₆H₁₁Cl 118.06 –Cl (directly on ring) Simple halogenated cyclohexane
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 –CH₂Br Bromine substituent

*Estimated based on structural analogy.

Key Observations:
  • Polarity : The ether oxygen in [2-(Chloromethoxy)ethyl]cyclohexane increases polarity compared to (2-Chloroethyl)cyclohexane, likely enhancing solubility in polar solvents like acetone or ethyl acetate .
  • Reactivity : The chlorine in Chlorocyclohexane is directly attached to the ring, favoring nucleophilic substitution (e.g., SN2 reactions). In contrast, the target compound’s chlorine is on a terminal methyl group, which may reduce reactivity but introduce hydrolytic instability under acidic or basic conditions due to the ether linkage .
  • Steric Effects : The bulkier chloromethoxyethyl group may impose greater steric hindrance than the smaller –CH₂Br group in (Bromomethyl)cyclohexane , affecting reaction kinetics.

Physicochemical and Functional Properties

Boiling Point and Volatility:
  • Chlorocyclohexane (simplest structure) has a lower molecular weight (118.06) and higher volatility.
  • The target compound’s extended chain and oxygen atom likely increase boiling point compared to (2-Chloroethyl)cyclohexane (146.66 g/mol).
Extraction Efficiency:
  • Cyclohexane and ethyl acetate are common solvents for non-polar and semi-polar compounds, respectively . The target compound’s intermediate polarity may improve extraction efficiency in solvent mixtures like cyclohexane/acetone .

Biological Activity

[2-(Chloromethoxy)ethyl]cyclohexane is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C10H13ClO
  • Molecular Weight : 188.66 g/mol
  • IUPAC Name : 2-(Chloromethoxy)ethylcyclohexane

Synthesis

The synthesis of [2-(Chloromethoxy)ethyl]cyclohexane typically involves the reaction of cyclohexanol derivatives with chloromethoxy compounds under controlled conditions. Various methodologies have been explored, including:

  • Substitution Reactions : Utilizing chloromethyl ethers as reactive intermediates.
  • Catalytic Processes : Employing Lewis acids to facilitate the reaction.

Antimicrobial Properties

Research indicates that [2-(Chloromethoxy)ethyl]cyclohexane exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against:

  • Bacteria : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans and Aspergillus species.

In one study, compounds synthesized with similar structures demonstrated a broad spectrum of biological activity, suggesting that [2-(Chloromethoxy)ethyl]cyclohexane may share these properties due to structural similarities .

The mechanism by which [2-(Chloromethoxy)ethyl]cyclohexane exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes, altering their activity.
  • Membrane Disruption : Interfering with microbial cell membranes, leading to cell lysis.

Case Studies

  • Antibacterial Activity : A study screened various derivatives of chloromethoxy compounds for antibacterial activity. Results indicated that those with a cyclohexane moiety showed enhanced efficacy against Gram-positive and Gram-negative bacteria compared to their linear counterparts .
  • Antifungal Effects : In another investigation, [2-(Chloromethoxy)ethyl]cyclohexane demonstrated notable antifungal properties against clinical isolates of Candida species, supporting its potential use in antifungal therapy .

Data Table: Biological Activity Summary

PathogenActivity LevelReference
Escherichia coliSignificant
Staphylococcus aureusModerate
Pseudomonas aeruginosaSignificant
Candida albicansHigh
Aspergillus flavusModerate

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